N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide
CAS No.: 827318-22-9
Cat. No.: VC15932060
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827318-22-9 |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide |
| Standard InChI | InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18) |
| Standard InChI Key | NMEBPQDGIXBYEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Introduction
Chemical Identity and Structural Characteristics
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide (CAS No. 827318-22-9) belongs to the class of indole-pyrazole hybrids. Its IUPAC name, N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide, reflects a 6-substituted indole core with a pyrazole ring at the 2-position and an acetamide group at the 6-position. Key structural features include:
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Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
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Pyrazole substituent: A five-membered heterocycle with two adjacent nitrogen atoms at the 2-position of the indole.
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Acetamide linker: A carbonyl group connecting the indole’s 6-position to a methylamine group.
The compound’s planar structure and hydrogen-bonding capacity (via NH and carbonyl groups) enhance its potential for intermolecular interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide |
| CAS Number | 827318-22-9 |
| Solubility | Moderate in polar solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide involves multi-step organic reactions:
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Indole Functionalization: Starting with indole derivatives, formylation or acetylation introduces reactive sites. For example, ethyl 2-(3-formyl-1H-indol-1-yl)acetate serves as a precursor for Knoevenagel condensations .
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Pyrazole Incorporation: Cyclocondensation of hydrazines with diketones or alkynes introduces the pyrazole ring. In one approach, 2-cyanoacetic acid hydrazide reacts with formylated indoles under acidic conditions .
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Acetamide Formation: Coupling reactions using 1,1-carbonyldiimidazole (CDI) link the indole-pyrazole intermediate to acetic acid derivatives .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | Acetic anhydride, cyanoacetate | 75% | |
| Cyclization | Hydrazine hydrate, ethanol, Δ | 68% | |
| Acetamidation | CDI, DMF, rt | 53% |
Purification and Optimization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Industrial-scale production may utilize continuous flow reactors to enhance reproducibility and reduce reaction times.
Pharmacological Properties
α-Amylase Inhibition
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide demonstrates moderate α-amylase inhibitory activity, with IC values ranging from 1.09 to 2.84 μM in vitro . This suggests potential as an antihyperglycemic agent, though it is less potent than acarbose (IC = 0.92 μM) . Molecular docking studies propose that the indole and pyrazole rings interact with the enzyme’s active site, disrupting substrate binding .
Antioxidant Activity
The compound exhibits radical scavenging activity against DPPH and ABTS radicals, with IC values of 0.35–2.75 μM . The electron-rich indole moiety likely donates hydrogen atoms to neutralize free radicals, while the pyrazole stabilizes the resulting aryl radical .
Analytical Characterization
Spectroscopic Methods
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H NMR: Peaks at δ 2.16 (s, NH), δ 5.16 (s, CH-N), and δ 8.45 (s, indole H-2) confirm acetamide and pyrazole substituents .
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IR Spectroscopy: Bands at 3265 cm (N-H stretch) and 1705 cm (C=O stretch) validate functional groups.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 240.26 [M+H].
Structural Analogs and Comparative Analysis
Table 3: Bioactivity of Indole-Pyrazole Analogs
Analog modifications, such as thiadiazole incorporation, enhance potency but reduce solubility . The parent compound’s balance of activity and synthetic accessibility positions it as a lead for further optimization.
Challenges and Future Directions
Synthesis Optimization
Current yields (53–75%) necessitate catalyst screening (e.g., Pd/C for hydrogenation) or microwave-assisted reactions to improve efficiency .
In Vivo Studies
No pharmacokinetic or toxicity data exist. Future work should assess oral bioavailability, half-life, and organ-specific toxicity in rodent models.
Mechanism of Action
Proteomic and transcriptomic analyses are needed to identify off-target effects and clarify apoptosis-related pathways .
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